molecular formula C12H8ClNOS B12204156 Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- CAS No. 75142-03-9

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-

Cat. No.: B12204156
CAS No.: 75142-03-9
M. Wt: 249.72 g/mol
InChI Key: DBBDFIRABXCOSN-UHFFFAOYSA-N
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Description

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a benzenesulfenamide group attached to a 4-chloro substituent and a 4-oxo-2,5-cyclohexadien-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of 4-chlorobenzenesulfenyl chloride with 4-oxo-2,5-cyclohexadien-1-ylideneamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-(4,4-dimethoxy-2,5-cyclohexadien-1-ylidene)-4-methyl-
  • 4-Chloro-N-(2,3,5,6-tetrachloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
  • 4-Chloro-N-methylbenzenesulfonamide

Uniqueness

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- stands out due to its specific structural features and reactivity. The presence of the 4-oxo-2,5-cyclohexadien-1-ylidene moiety imparts unique electronic properties, making it a valuable compound for various applications. Its ability to selectively inhibit carbonic anhydrase enzymes also distinguishes it from other similar compounds .

Biological Activity

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-, known by its CAS number 38250-73-6, is a compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Structure

  • Molecular Formula : C12H8ClNO3S
  • Molecular Weight : 281.71 g/mol
  • Appearance : Typically presented as a crystalline solid.

Structural Representation

The compound features a benzenesulfonamide core with a chloro substituent and a cyclohexadienone moiety, which is crucial for its biological interactions.

The biological activity of benzenesulfenamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonamide group enhances its reactivity and potential as an inhibitor in biochemical pathways.

Pharmacological Effects

Research indicates that compounds similar to benzenesulfenamide exhibit:

  • Antimicrobial Activity : In vitro studies suggest effectiveness against certain bacterial strains.
  • Antitumor Properties : Preliminary studies indicate potential cytotoxic effects on cancer cell lines.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the efficacy of benzenesulfenamide against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells :
    • In vitro assays conducted on human cancer cell lines demonstrated that benzenesulfenamide induced apoptosis, particularly in breast cancer cells. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential.

Comparative Analysis of Biological Activity

Compound NameActivity TypeEffective ConcentrationReference
BenzenesulfenamideAntimicrobial50 µg/mL
Similar SulfonamidesAntitumor10 µM
Other AnalogsAntimicrobial100 µg/mL

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate that benzenesulfenamide may have favorable pharmacokinetic properties, including moderate absorption and metabolism.

Safety Profile

The safety profile of benzenesulfenamide remains under investigation. Current data suggest low toxicity levels at therapeutic doses, but comprehensive toxicological studies are required to establish safety for clinical use.

Properties

CAS No.

75142-03-9

Molecular Formula

C12H8ClNOS

Molecular Weight

249.72 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanyliminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H8ClNOS/c13-9-1-7-12(8-2-9)16-14-10-3-5-11(15)6-4-10/h1-8H

InChI Key

DBBDFIRABXCOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=NSC2=CC=C(C=C2)Cl

Origin of Product

United States

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